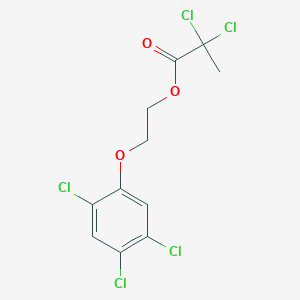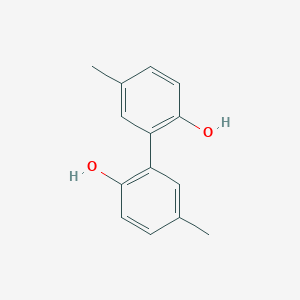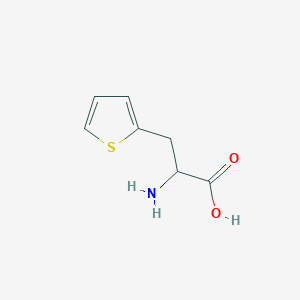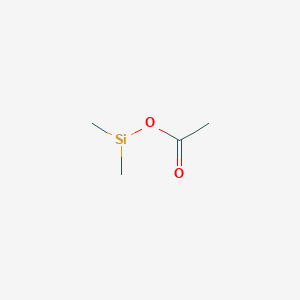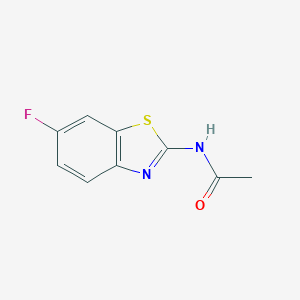
Pentanoylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoylcholine is a synthetic derivative of acetylcholine, which is a neurotransmitter that plays a key role in the regulation of various physiological processes. This compound is an important research tool used in the study of the cholinergic system and its role in various diseases and disorders.
作用機序
Pentanoylcholine acts as a cholinergic agonist, which means it binds to and activates cholinergic receptors in the body. This leads to an increase in the release of acetylcholine, which in turn activates various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, which can lead to an increase in muscle contraction, heart rate, and blood pressure. It has also been shown to stimulate the release of certain hormones such as insulin and growth hormone.
実験室実験の利点と制限
One of the main advantages of using pentanoylcholine in lab experiments is its specificity for cholinergic receptors. This allows researchers to study the effects of cholinergic agonists and antagonists on specific physiological processes. However, one limitation of using this compound is its short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are several future directions for research involving pentanoylcholine. One area of interest is its potential use in the treatment of various diseases and disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool to study the effects of cholinergic agents on the immune system and inflammation. Additionally, further research is needed to understand the long-term effects of this compound on various physiological processes.
合成法
Pentanoylcholine can be synthesized through a reaction between pentanoyl chloride and choline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
科学的研究の応用
Pentanoylcholine is widely used in scientific research to study the cholinergic system and its role in various diseases and disorders. It is commonly used as a tool to investigate the effects of cholinergic agonists and antagonists on physiological processes such as muscle contraction, heart rate, and blood pressure.
特性
CAS番号 |
16597-24-3 |
|---|---|
分子式 |
C10H22NO2+ |
分子量 |
188.29 g/mol |
IUPAC名 |
trimethyl(2-pentanoyloxyethyl)azanium |
InChI |
InChI=1S/C10H22NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5-9H2,1-4H3/q+1 |
InChIキー |
NDWNNGOMAATBHL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
正規SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
その他のCAS番号 |
16597-24-3 |
関連するCAS |
2963-75-9 (iodide) |
同義語 |
pentanoylcholine pentanoylcholine iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





